Iodophenpropit dihydrobromide
Overview
Description
Iodophenpropit dihydrobromide is a potent and selective antagonist of the histamine H3 receptor. It has a high affinity for the H3 receptor, with a dissociation constant (K_D) of approximately 0.32 nM . This compound is primarily used in scientific research to study the histamine H3 receptor and its role in various physiological and pathological processes.
Mechanism of Action
Target of Action
Iodophenpropit dihydrobromide is a potent and selective histamine H3 receptor antagonist . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters in the central and peripheral nervous system .
Mode of Action
The compound binds to the histamine H3 receptor with high affinity (K D = 0.3 nM) . This binding is selective, saturable, and readily reversible . As an antagonist, it prevents the action of histamine at the H3 receptor, thereby inhibiting the receptor’s function .
Biochemical Pathways
The histamine H3 receptor is involved in various biochemical pathways, particularly those related to neurotransmission. By blocking this receptor, this compound can affect the release of various neurotransmitters, potentially influencing pathways related to cognition, sleep-wake cycles, and other neurological functions .
Pharmacokinetics
The technical data for this compound indicates that it is soluble to 25 mM in water . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on the histamine H3 receptor. By blocking this receptor, it can influence the release of neurotransmitters, potentially affecting various neurological functions .
Biochemical Analysis
Biochemical Properties
Iodophenpropit dihydrobromide interacts with the histamine H3 receptor, a G protein-coupled receptor located in the central nervous system . The compound acts as an antagonist, blocking the receptor and preventing it from being activated by histamine . This interaction is characterized by high affinity and selectivity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the histamine H3 receptor . By blocking this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the histamine H3 receptor and preventing its activation . This can lead to changes in intracellular signaling pathways, potentially affecting gene expression and cellular function
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that the compound interacts with the histamine H3 receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodophenpropit dihydrobromide involves several steps, starting with the preparation of the intermediate compounds. The key steps include the iodination of phenylpropylamine and the subsequent reaction with isothiourea . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions
Iodophenpropit dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include halogenating agents, reducing agents, and solvents like DMSO . The reaction conditions vary depending on the desired product and include controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Iodophenpropit dihydrobromide is widely used in scientific research due to its selective antagonism of the histamine H3 receptor. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to iodophenpropit dihydrobromide include:
- Thioperamide
- Clobenpropit
- Ciproxifan
Uniqueness
This compound is unique due to its high selectivity and affinity for the histamine H3 receptor. Compared to similar compounds, it has a lower dissociation constant, indicating stronger binding to the receptor . This makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSOGNBLIWPCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br2IN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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